molecular formula C18H15F2N3O B5866207 3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile

3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B5866207
M. Wt: 327.3 g/mol
InChI Key: NEXGTUAYMSTULQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C18H15F2N3O It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction is often mediated by the nitrile and fluorobenzoyl groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile is unique due to the presence of both the nitrile and fluorobenzoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-15-4-2-14(3-5-15)18(24)23-9-7-22(8-10-23)17-6-1-13(12-21)11-16(17)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGTUAYMSTULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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